1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups: a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring attached to a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . Pyrazole is a five-membered ring containing two nitrogen atoms. The cyclopropylmethyl group contains a three-membered cyclopropane ring attached to a methyl group .
Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, organoboron compounds like boronic esters are stable, readily prepared, and environmentally benign .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis, characterization, and evaluation of antimicrobial activity of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, which include compounds with structural similarities to the specified chemical. These Schiff bases showed antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating their potential in antimicrobial applications (Hamed et al., 2020).
Antidepressant Activity
Another study synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. The study found that certain derivatives showed promising antidepressant effects, suggesting their potential use in the development of new antidepressant medications (Mathew et al., 2014).
Synthesis and Characterization
Research on the synthesis and characterization of pyrazole derivatives has contributed to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, the improved synthesis of 1H-pyrazole-4-carboxylic acid demonstrates advances in synthetic methodologies, increasing yields significantly (Dong, 2011).
Antitumor Agents
The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents were explored in another study. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the potential therapeutic applications of pyrazole-derived compounds in cancer treatment (Gomha et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)10-6-14(5-8-1-2-8)13-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPQKOKPUVXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.